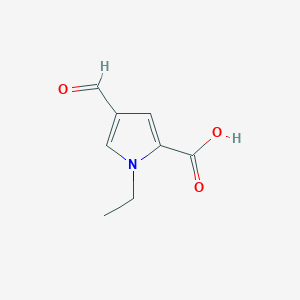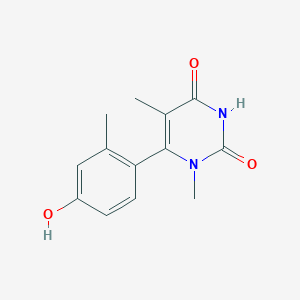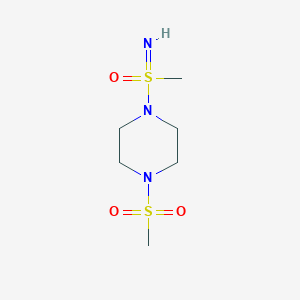![molecular formula C68H86N4O8 B12948299 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine is a complex organic compound known for its unique structural and chemical properties. It belongs to the family of phthalocyanines, which are macrocyclic compounds widely used in various scientific and industrial applications. The compound is characterized by its large conjugated system and the presence of butoxy groups, which enhance its solubility and reactivity.
Vorbereitungsmethoden
The synthesis of 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. The reaction conditions often include high temperatures and the use of solvents such as dimethylformamide (DMF) or toluene. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phthalocyanine derivatives.
Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment due to its intense color and stability. It also serves as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent in medical imaging.
Industry: It is used in the production of solar cells, sensors, and electronic devices due to its excellent electronic properties .
Wirkmechanismus
The mechanism of action of 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include cellular membranes, proteins, and DNA, leading to apoptosis or necrosis .
Vergleich Mit ähnlichen Verbindungen
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine can be compared with other phthalocyanines such as:
Zinc 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: Similar in structure but contains a zinc ion, which alters its electronic properties and applications.
Copper 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: Contains a copper ion, making it suitable for different catalytic and electronic applications.
Iron 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: The presence of iron enhances its magnetic properties, making it useful in magnetic resonance imaging (MRI) and other applications.
The uniqueness of this compound lies in its specific butoxy substitutions, which provide enhanced solubility and reactivity compared to its metal-containing counterparts.
Eigenschaften
Molekularformel |
C68H86N4O8 |
|---|---|
Molekulargewicht |
1087.4 g/mol |
IUPAC-Name |
5,8,14,17,23,26,32,35-octabutoxy-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |
InChI |
InChI=1S/C68H86N4O8/c1-9-17-33-73-53-25-26-54(74-34-18-10-2)62-46-42-48-64-56(76-36-20-12-4)29-30-58(78-38-22-14-6)66(64)50(71-48)44-52-68-60(80-40-24-16-8)32-31-59(79-39-23-15-7)67(68)51(72-52)43-49-65-57(77-37-21-13-5)28-27-55(75-35-19-11-3)63(65)47(70-49)41-45(69-46)61(53)62/h25-32,41-44,69,72H,9-24,33-40H2,1-8H3 |
InChI-Schlüssel |
XQVKFOQOBWKKNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C2C3=CC4=NC(=CC5=C6C(=CC=C(C6=C(N5)C=C7C8=C(C=CC(=C8C(=N7)C=C(C2=C(C=C1)OCCCC)N3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C49)OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)

![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)



![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)

